molecular formula C8H13NO3S B13302028 1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide

1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide

Cat. No.: B13302028
M. Wt: 203.26 g/mol
InChI Key: XGLBKIPXOITFAV-UHFFFAOYSA-N
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Description

1-Methyl-2-thia-1-azaspiro[44]nonan-4-one 2,2-dioxide is a chemical compound with the molecular formula C₈H₁₃NO₃S It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system

Preparation Methods

The synthesis of 1-methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the cyclization of a suitable thioamide with an appropriate ketone under acidic conditions.

    Reaction Conditions: The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts and more efficient reaction conditions to scale up the process.

Chemical Reactions Analysis

1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce a range of alkyl or acyl derivatives.

Scientific Research Applications

1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways.

    Pathways Involved: The pathways affected by the compound’s action can include signaling pathways related to cell growth, apoptosis, or inflammation. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other spirocyclic molecules with sulfur and nitrogen atoms in their structure, such as thiazolidines and azaspiro compounds.

    Uniqueness: The presence of both sulfur and nitrogen in the spirocyclic ring system gives this compound unique chemical and biological properties. Its reactivity and potential bioactivity distinguish it from other related compounds.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.4]nonan-4-one

InChI

InChI=1S/C8H13NO3S/c1-9-8(4-2-3-5-8)7(10)6-13(9,11)12/h2-6H2,1H3

InChI Key

XGLBKIPXOITFAV-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCCC2)C(=O)CS1(=O)=O

Origin of Product

United States

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